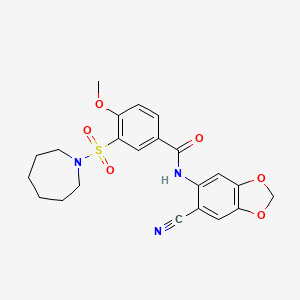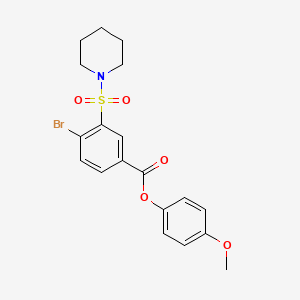![molecular formula C21H20ClN3O B6106918 3-(4-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6106918.png)
3-(4-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide, also known as CEP-33779, is a small molecule inhibitor that has shown promising results in various scientific research applications. This compound belongs to the class of drugs known as STAT3 inhibitors, which are being extensively studied for their potential therapeutic benefits in various diseases.
Mécanisme D'action
3-(4-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide inhibits the activity of STAT3 by binding to its SH2 domain, which prevents its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes, including cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide in lab experiments is its specificity towards STAT3, which allows for the selective inhibition of its activity. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research on 3-(4-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide, including the development of more potent and selective STAT3 inhibitors, the investigation of its potential therapeutic benefits in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of more efficient synthesis methods for this compound could lead to its wider application in various scientific research areas.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential therapeutic benefits in various diseases. Its specificity towards STAT3 and its ability to enhance the efficacy of chemotherapy and radiation therapy make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide involves the reaction of 4-chlorobenzaldehyde with 2-pyrazinecarboxaldehyde to form the corresponding Schiff base, which is then reacted with 3-phenylpropanoyl chloride in the presence of a base to obtain the final product.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that this compound can inhibit the activity of STAT3, which is a transcription factor that plays a crucial role in various cellular processes, including cell proliferation, survival, and differentiation.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-3-phenyl-N-(2-pyrazin-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c22-18-8-6-17(7-9-18)20(16-4-2-1-3-5-16)14-21(26)25-11-10-19-15-23-12-13-24-19/h1-9,12-13,15,20H,10-11,14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPCLIPUOMXPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCC2=NC=CN=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[1,2-phenylenebis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B6106841.png)
![2-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B6106846.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B6106858.png)
![5-{[4-(3-methylphenoxy)-1-piperidinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6106860.png)
![1-(3-furoyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1,4-diazepane trifluoroacetate](/img/structure/B6106862.png)
![1-(2,2-dimethylpropyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6106878.png)
![1-[2-methoxy-6-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6106884.png)
![(2-fluoro-4-biphenylyl)[1-(2-furoyl)-3-piperidinyl]methanone](/img/structure/B6106892.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)glycinamide](/img/structure/B6106895.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline](/img/structure/B6106901.png)


![[1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol](/img/structure/B6106913.png)
![2,2'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis[1-(4-methylphenyl)ethanone]](/img/structure/B6106928.png)